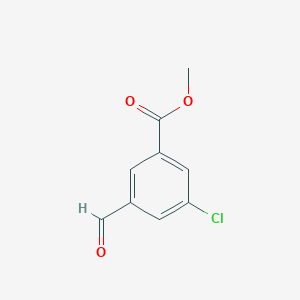

Methyl 3-chloro-5-formylbenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Derivatives and Aromatic Aldehydes

Halogenated aromatic compounds are a broad class of molecules that have significant applications across various industries, including pharmaceuticals and materials science. The presence of a halogen, in this case, chlorine, on the aromatic ring can significantly influence the molecule's electronic properties and reactivity. This can, in turn, affect the biological activity of any larger molecule it is incorporated into. Halogenated benzoates, specifically, are recognized for their role as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Aromatic aldehydes are fundamental building blocks in organic synthesis. researchgate.net The aldehyde group is highly reactive and participates in a wide array of chemical reactions, including nucleophilic additions and condensations, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. google.comcsmres.co.uk The combination of a halogen and an aldehyde on a benzoate framework, as seen in Methyl 3-chloro-5-formylbenzoate, offers multiple reaction sites for chemists to exploit.

Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis

The true value of this compound lies in its potential as a versatile synthetic intermediate. The three functional groups—aldehyde, chloro, and methyl ester—each offer a handle for distinct chemical modifications. The aldehyde can be used in reactions like the Wittig reaction, aldol (B89426) condensation, or reductive amination to build more complex carbon skeletons. The chloro group can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups.

While specific, high-profile examples of the use of this compound in the synthesis of blockbuster drugs are not yet prevalent in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, the related compound, Methyl 3-formylbenzoate, has been used in the preparation of a SENP1 protease inhibitor and an anti-diabetic agent. sigmaaldrich.comsigmaaldrich.com This suggests that this compound holds similar promise as a key building block in drug discovery programs. csmres.co.uk

Overview of Academic Research Trajectories

Currently, the academic research trajectory for this compound appears to be in its early stages. A comprehensive search of scientific literature reveals that it is more frequently cited in chemical supplier catalogs and patents for related compounds rather than in peer-reviewed research articles detailing its specific applications. This indicates that while the compound is available to the research community, its full potential as a synthetic tool is still being explored.

The likely direction of future research will involve the use of this compound as a starting material in the synthesis of novel small molecules for biological screening. nih.gov Its utility in creating libraries of diverse compounds for high-throughput screening is a probable avenue of investigation. Researchers in medicinal chemistry are likely to be interested in this compound for its potential to generate novel scaffolds for inhibitors of enzymes or protein-protein interactions. google.com As the demand for new and effective therapeutics continues to grow, the exploration of unique building blocks like this compound will be a critical aspect of drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-5-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCIYUKIAAFMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Chloro 5 Formylbenzoate

Emerging and Sustainable Synthetic Approaches.

Application of Green Chemistry Principles

The integration of green chemistry principles into the synthesis of Methyl 3-chloro-5-formylbenzoate is crucial for developing environmentally benign and sustainable chemical processes. rroij.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic routes are preferred over stoichiometric ones because catalysts are used in small amounts and can often be recycled, leading to less waste. rroij.com The one-pot synthesis, despite potential purity issues, can have a higher atom economy than multi-step routes if byproduct formation is minimized.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. pnas.org In the synthesis of aromatic esters and aldehydes, the use of recyclable heterogeneous catalysts or efficient homogeneous catalysts, such as palladium-based complexes for carbonylation or cross-coupling reactions, can significantly reduce waste and improve reaction efficiency. numberanalytics.com

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. pnas.org Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM). Green chemistry encourages the exploration of less toxic and more environmentally friendly solvents such as water, ethanol (B145695), or supercritical CO₂. pnas.org

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org Performing reactions at ambient temperature and pressure, or using microwave irradiation to reduce reaction times, can significantly lower energy consumption compared to methods requiring prolonged heating or high pressures. nih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing selective catalysts that can react with a specific site on a multifunctional molecule without the need for protecting groups is a key goal of green chemistry.

Methodologies for Reaction Optimization and Process Scalability

Optimizing the synthesis of this compound is essential for maximizing yield, ensuring high purity, and enabling safe and efficient scale-up from the laboratory to industrial production. acs.orgnih.gov

Reaction Optimization:

The goal of reaction optimization is to identify the ideal conditions for a chemical transformation. Common strategies include:

One-Factor-at-a-Time (OFAT): This traditional method involves changing one variable (e.g., temperature, concentration, catalyst loading) at a time while keeping others constant to observe its effect on the outcome. nih.gov While straightforward, it can be time-consuming and may miss synergistic effects between variables.

Design of Experiments (DoE): A more systematic and statistically powerful approach, DoE allows for the simultaneous variation of multiple factors. acs.org This method can efficiently identify optimal conditions and interactions between variables, leading to a more robust and well-understood process. For the synthesis of this compound, variables could include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and time.

Process Scalability:

Scaling a reaction from a few grams in the lab to kilograms or tons in a plant presents significant challenges. Key considerations include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become problematic on a large scale. Efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation.

Safety: The risks associated with hazardous reagents and reaction conditions are amplified at scale. A thorough risk assessment and implementation of appropriate safety protocols are critical.

Downstream Processing: Isolation and purification of the product (e.g., through crystallization, distillation, or chromatography) must be efficient and scalable to handle large volumes. numberanalytics.com

Analytical Techniques for Reaction Monitoring and Product Validation in Synthesis

A robust suite of analytical techniques is indispensable for the successful synthesis of this compound. These methods are used for in-process control to monitor reaction progress and for final product validation to ensure identity, purity, and quality. acs.orgresearchgate.net

Reaction Monitoring:

Real-time or frequent analysis of the reaction mixture allows chemists to determine the rate of consumption of starting materials and the formation of the product and any byproducts. This information is crucial for optimization and deciding the reaction endpoint.

Thin-Layer Chromatography (TLC): A quick and simple qualitative technique to track the progress of a reaction by observing the disappearance of reactant spots and the appearance of product spots.

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products. HPLC is particularly useful for monitoring the purity profile of the reaction mixture over time. americanpharmaceuticalreview.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can separate components of the reaction mixture and provide mass information for their identification. acs.org

Product Validation:

Once the reaction is complete and the product is isolated, a combination of spectroscopic and chromatographic methods is used to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl groups of the ester (C=O stretch typically around 1720 cm⁻¹) and the aldehyde (C=O stretch around 1700 cm⁻¹ and C-H stretch around 2820 and 2720 cm⁻¹), as well as the C-Cl bond.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. acs.org

Purity Analysis (HPLC/GC): HPLC or GC is used to determine the purity of the final product, often expressed as a percentage area. For example, a purity of ≥98.0% (GC) is a common specification for commercial grades of similar compounds. sigmaaldrich.com

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| TLC | Reaction Monitoring | Qualitative assessment of reaction completion. |

| HPLC | Reaction Monitoring & Purity | Quantitative data on component concentrations; final product purity. americanpharmaceuticalreview.com |

| GC-MS | Reaction Monitoring & Identification | Separation and identification of volatile components; structural information from mass. acs.org |

| NMR | Structure Elucidation | Detailed molecular structure and connectivity. researchgate.net |

| IR | Functional Group Identification | Presence of key bonds (C=O, C-H, C-Cl). researchgate.net |

| MS | Molecular Weight & Structure | Molecular weight determination and fragmentation patterns. acs.org |

Chemical Reactivity and Derivatization Strategies of Methyl 3 Chloro 5 Formylbenzoate

Transformations of the Aldehyde Moiety.

The aldehyde group is a highly versatile functional group that can undergo a wide array of chemical transformations, allowing for significant molecular elaboration.

The formyl group of Methyl 3-chloro-5-formylbenzoate can be readily oxidized to a carboxylic acid, yielding 3-chloro-5-(methoxycarbonyl)benzoic acid. This transformation is a common step in the synthesis of various pharmaceutical and materials science intermediates. Standard oxidizing agents are effective for this purpose.

Common conditions for the oxidation of aromatic aldehydes include the use of potassium permanganate (B83412) (KMnO₄) in a neutral or slightly alkaline aqueous medium, or chromium-based reagents like chromium trioxide (CrO₃) in acetic acid. The reaction typically proceeds by heating the mixture until the starting material is consumed, followed by an acidic workup to protonate the resulting carboxylate salt.

Table 1: Representative Oxidation of Aryl Aldehydes

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Water/Pyridine | Heating | Carboxylic Acid |

| Chromium Trioxide (CrO₃) | Acetic Acid | Room Temp to Mild Heating | Carboxylic Acid |

This table presents generally applicable conditions for the oxidation of aromatic aldehydes.

The aldehyde functionality can be selectively reduced to a primary alcohol, affording Methyl 3-chloro-5-(hydroxymethyl)benzoate, without affecting the ester group. This reduction is a key step for introducing a flexible hydroxymethyl linker into the aromatic scaffold.

The most common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at a low temperature (e.g., 0 °C) to room temperature. The mild nature of NaBH₄ ensures that the methyl ester functionality remains intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

A specific preparation of Methyl 3-chloro-5-(hydroxymethyl)benzoate involves treating this compound with sodium borohydride in methanol, resulting in the desired primary alcohol.

The electrophilic carbon of the aldehyde group is an excellent site for nucleophilic attack by various carbanions, enabling the formation of new carbon-carbon bonds and the construction of more elaborate molecular architectures.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. chembuyersguide.comwikipedia.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). chembuyersguide.com The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. chembuyersguide.com Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used variation of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. organic-chemistry.orgchem-station.com This reaction almost exclusively produces the (E)-alkene, which is a significant advantage for stereochemical control. organic-chemistry.orgchem-station.comgoogle.com The reaction is typically performed by deprotonating a phosphonate ester (e.g., trimethyl phosphonoacetate) with a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the stabilized carbanion, which then reacts with the aldehyde. chem-station.com The resulting water-soluble phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. google.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl cyanoacetate) in the presence of a weak base catalyst such as piperidine (B6355638) or ammonia. google.com The reaction typically proceeds via a β-hydroxy intermediate which then dehydrates to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. google.com This method is particularly useful for synthesizing substituted styrenes and cinnamic acid derivatives from aromatic aldehydes.

Aldol (B89426) Condensation: While less common for non-enolizable aromatic aldehydes on their own, they can participate in crossed or directed aldol reactions (Claisen-Schmidt condensation) with enolizable ketones or aldehydes. This reaction, catalyzed by acid or base, results in the formation of an α,β-unsaturated carbonyl compound.

The aldehyde group readily reacts with nucleophiles other than carbanions, providing access to a variety of derivatives and serving as a method for protecting the aldehyde functionality.

Acetals: In the presence of an acid catalyst, this compound can react with alcohols, typically diols like ethylene (B1197577) glycol, to form cyclic acetals (e.g., a 1,3-dioxolane (B20135) ring). This transformation is frequently used as a protecting strategy for the aldehyde group, as acetals are stable under neutral and basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid.

Oximes and Imines: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with primary amines (R-NH₂) to form an imine (Schiff base). These reactions are typically reversible and are often driven to completion by removing the water that is formed. The resulting C=N double bond of the imine can be further reduced in a subsequent step to yield a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for synthesizing amines. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to reduce the intermediate iminium ion without affecting the initial aldehyde.

Reactions Involving the Ester Functionality.

The methyl ester group is less reactive than the aldehyde but can undergo specific transformations, most notably hydrolysis.

The methyl ester group can be cleaved to yield the corresponding carboxylic acid, 3-chloro-5-formylbenzoic acid. This reaction can be performed under either acidic or basic conditions.

Saponification (Basic Hydrolysis): This is the most common method for ester cleavage. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous/organic solvent system (e.g., water/methanol or water/THF). The reaction, which is effectively irreversible, produces the carboxylate salt. Subsequent acidification with a strong acid like hydrochloric acid (HCl) is required to protonate the salt and isolate the free carboxylic acid.

Acidic Hydrolysis: The ester can also be hydrolyzed under acidic conditions, typically by heating in the presence of a strong acid and excess water. However, this reaction is an equilibrium process and can be slower and require harsher conditions than saponification.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3-chloro-5-(methoxycarbonyl)benzoic acid |

| 3-chloro-5-formylbenzoic acid |

| Aldol |

| Ammonia |

| Benzene (B151609) |

| Chromium trioxide |

| Claisen-Schmidt |

| Ethylene glycol |

| Ethyl cyanoacetate |

| Hydrochloric acid |

| Hydroxylamine |

| Knoevenagel |

| Lithium aluminum hydride |

| Lithium hydroxide |

| Malonic acid |

| Methanol |

| This compound |

| Methyl 3-chloro-5-(hydroxymethyl)benzoate |

| Piperidine |

| Potassium tert-butoxide |

| Potassium permanganate |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium hydride |

| Sodium hydroxide |

| Sodium triacetoxyborohydride |

| Trimethyl phosphonoacetate |

| Triphenylphosphine oxide |

Transesterification Processes

The methyl ester group of this compound can be converted to other esters through transesterification. This process typically involves reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired outcome. For instance, the synthesis of methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) is achieved by reacting 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid.

Amidation Reactions

The ester functionality can also be converted to an amide through reaction with an amine. This reaction is often facilitated by heating and can be catalyzed by Lewis acids or proceed through an activated intermediate. For example, arylcarboxamides can be prepared from arylboronic acids and N,N-dibutylcarbamoyl chloride in a Suzuki-type cross-coupling reaction. researchgate.net This highlights the possibility of converting the methyl ester of the title compound into a variety of amide derivatives.

Reactivity of the Aryl Halide Moiety (Chlorine)

The chlorine atom on the aromatic ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The chlorine atom of this compound can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. The aldehyde and ester groups on the ring provide some activation, making SNAr reactions feasible. The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups proceeds in two steps: attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the loss of the halide to restore aromaticity. libretexts.orgnih.gov The stability of the intermediate anion is enhanced by the presence of electron-withdrawing groups in the ortho and para positions. libretexts.org A variety of nucleophiles, including those based on oxygen, sulfur, and nitrogen, can be employed in these reactions. nih.govbgu.ac.il For instance, 2- and 4-chloropyridine (B1293800) isomers undergo rapid substitution, while the 3-chloro isomer is less reactive. msu.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl chloride of this compound is a suitable substrate for these transformations. researchgate.netrsc.org These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgdiva-portal.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a widely used method for creating biaryl compounds and is compatible with various functional groups, including formyl and ester moieties. tcichemicals.com The reaction can be carried out under mild conditions and has been successfully applied to aryl chlorides by using bulky, electron-rich phosphine (B1218219) ligands. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. diva-portal.orgorganic-chemistry.orgwikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base. wikipedia.org While aryl bromides and iodides are more reactive, protocols for the use of aryl chlorides have been developed, often requiring specific ligands and conditions. diva-portal.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free versions of this reaction have also been developed. beilstein-journals.org The Sonogashira coupling is a reliable method for synthesizing aryl alkynes and is tolerant of various functional groups. beilstein-journals.orgchemrxiv.orgrsc.orgresearchgate.net

Stille Coupling: The Stille reaction couples an aryl halide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org A key advantage of this reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org It is a versatile method for creating C-C bonds with sp2-hybridized carbons, such as in the formation of vinyl and aryl compounds. wikipedia.org Selective Stille couplings have been demonstrated with substrates containing multiple halogen atoms. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high reactivity and functional group tolerance.

Electrophilic Aromatic Substitution on the Benzene Ring

The mechanism of EAS involves the attack of an electrophile by the aromatic pi system, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For a monosubstituted benzene, the position of the second substituent is not random, with activating groups generally being ortho, para-directing and deactivating groups being meta-directing. masterorganicchemistry.com In the case of this compound, any potential EAS reaction would be slow and require harsh conditions. The directing effects of the existing substituents would favor substitution at the C4 and C6 positions, which are ortho to the chlorine and meta to the formyl and ester groups. For example, the nitration of methyl benzoate (B1203000), which has one deactivating group, proceeds under treatment with a mixture of concentrated sulfuric and nitric acids. youtube.comyoutube.com

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of three distinct reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in palladium-catalyzed cross-coupling reactions, the aryl chloride will typically react in preference to the ester or aldehyde groups. Similarly, reduction of the aldehyde can often be achieved selectively in the presence of the ester and aryl chloride using specific reducing agents.

Regioselectivity is crucial when multiple positions on the aromatic ring can react. In nucleophilic aromatic substitution, the chlorine atom is the primary site of attack. In palladium-catalyzed cross-coupling reactions, the reaction occurs specifically at the carbon-chlorine bond. researchgate.net For electrophilic aromatic substitution, as discussed earlier, the directing effects of the existing substituents would govern the position of the incoming electrophile. In cases of multi-halogenated arenes, high chemoselectivity for the C(sp²)–I bond over other halogen bonds has been observed in Heck reactions. rsc.org

By carefully choosing reagents, catalysts, and reaction conditions, chemists can selectively manipulate each of the functional groups on this compound to synthesize a wide array of complex molecules.

Applications of Methyl 3 Chloro 5 Formylbenzoate As a Chemical Building Block

Role in the Synthesis of Diverse Organic Scaffolds

The distinct reactivity of the functional groups on the Methyl 3-chloro-5-formylbenzoate ring allows for its elaboration into a multitude of complex organic scaffolds. The aldehyde group can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Furthermore, the chloro substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures. organic-chemistry.orgwikipedia.orglibretexts.org

This multi-faceted reactivity allows for the construction of diverse heterocyclic and polycyclic frameworks. For instance, the aldehyde can be used as a key functional group for the synthesis of various five-membered heterocyclic rings, which are known to be present in many bioactive molecules. astate.edu

Table 1: Potential Reactions for Scaffold Diversification

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aldehyde | Wittig Reaction | Alkenes |

| Aldol Condensation | β-Hydroxy carbonyls | |

| Reductive Amination | Amines | |

| Knoevenagel Condensation | α,β-Unsaturated carbonyls | |

| Methyl Ester | Hydrolysis | Carboxylic Acids |

| Amidation | Amides | |

| Reduction | Alcohols | |

| Chloro Group | Suzuki-Miyaura Coupling | Biaryls |

| Buchwald-Hartwig Amination | N-Aryl compounds |

Precursor for Advanced Intermediates in Pharmaceutical Sciences

The structural motifs accessible from this compound are prevalent in many pharmaceutically active compounds. The ability to introduce diverse substituents through its various functional groups makes it a valuable precursor for the synthesis of advanced drug intermediates. A related compound, Methyl 3-formylbenzoate, has been utilized in the preparation of inhibitors for Sentrin-specific protease 1 (SENP1), a target implicated in cancer. sigmaaldrich.com This suggests the potential of this compound to serve as a starting point for the development of novel therapeutic agents. The chloro substituent, in particular, can be exploited to introduce specific functionalities that may enhance the biological activity or pharmacokinetic properties of a drug candidate. The synthesis of various bioactive heterocycles often relies on starting materials with multiple points of functionalization, a role for which this compound is well-suited. astate.edu

Utilization in the Construction of Functional Materials

The field of materials science increasingly relies on the design of organic molecules with specific electronic and structural properties. The rigid aromatic core and multiple functional groups of this compound make it an excellent candidate for the synthesis of functional materials such as metal-organic frameworks (MOFs) and conjugated polymers.

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. nih.govespublisher.comrsc.org The carboxylic acid derived from the hydrolysis of the methyl ester in this compound can coordinate to metal centers, while the aldehyde and chloro groups can be post-synthetically modified to tune the properties of the resulting MOF. nih.gov For example, MOF-5, a well-known metal-organic framework, has shown great potential as a sorbent for the preconcentration of trace analytes. nih.gov The functional groups on linkers derived from molecules like this compound could be used to enhance the selectivity and efficiency of such materials.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Gas storage, catalysis, sensing |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki) | Organic electronics, sensors |

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for the generation of chemical libraries.

One functional group, for instance the ester, can be used to attach the molecule to a solid support. The remaining two functional groups, the aldehyde and the chloro group, can then be independently reacted with a variety of building blocks. This "split-and-pool" strategy allows for the creation of a vast number of unique compounds in a systematic and efficient manner. The synthesis of biologically active molecules through such multicomponent reactions has proven to be a successful approach in drug discovery. nih.gov

Medicinal Chemistry Perspectives on Methyl 3 Chloro 5 Formylbenzoate and Its Derivatives

Design and Synthesis of Biologically Active Compounds Utilizing the Methyl 3-chloro-5-formylbenzoate Scaffold

There is a lack of specific published studies detailing the use of this compound as a central scaffold for the design and synthesis of biologically active compounds. While general methods for modifying benzaldehyde (B42025) and benzoic acid derivatives are well-established, their application to this specific molecule for creating compounds with defined biological activities is not documented in the accessible scientific literature.

Structure-Activity Relationship (SAR) Studies of Derivatives

Consequently, without a body of synthesized and tested derivatives, no structure-activity relationship (SAR) studies for compounds derived from this compound have been published. SAR studies are crucial for understanding how different chemical modifications to a core scaffold influence its biological activity, and this information is currently unavailable for this compound.

Identification of Potential Pharmacological Targets

The identification of pharmacological targets is contingent on the discovery of biologically active derivatives. As no such derivatives of this compound have been reported, there is no information regarding their potential protein or enzyme targets within a biological system.

Development of Lead Compounds and Analogues

The process of lead compound development involves identifying a promising active molecule and creating analogues to improve its properties. The absence of initial "hit" compounds derived from this compound means that this stage of drug discovery has not been reached or, at least, has not been publicly disclosed.

Strategic Modifications for Enhanced Biological Performance

Similarly, there are no documented strategic modifications of the this compound scaffold aimed at enhancing biological performance. Such studies would typically involve altering the core structure to improve potency, selectivity, or pharmacokinetic properties, none of which can be undertaken without an initial active compound.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 3-chloro-5-formylbenzoate and its Transformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed to provide unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their splitting patterns (coupling) would reveal their relative positions. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, while the methyl ester protons (OCH₃) would also present as a singlet but at a much more upfield position. Analysis of similar compounds like methyl 3-formylbenzoate and methyl 3-chloro-5-methylbenzoate helps in predicting these shifts. sigmaaldrich.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct signals are expected, one for each unique carbon atom. This includes two carbonyl carbons (one for the aldehyde and one for the ester), six aromatic carbons, and one methyl carbon. The chemical shifts of the carbonyl and aromatic carbons are particularly diagnostic.

Predicted NMR Data for this compound

| Analysis Type | Predicted Signal | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde H | ~9.9 - 10.1 | Singlet |

| Aromatic H | ~7.8 - 8.4 | Multiplets (3H total) | |

| Methyl H | ~3.9 - 4.0 | Singlet (3H) | |

| ¹³C NMR | Aldehyde C=O | ~190 - 192 | |

| Ester C=O | ~164 - 166 | ||

| Aromatic C-Cl | ~135 - 138 | ||

| Aromatic C-H | ~125 - 135 | Multiple signals | |

| Aromatic C-CO | ~132 - 136 | Multiple signals |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For this compound (C₉H₇ClO₃), the molecular weight is approximately 198.6 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 198. A crucial diagnostic feature would be the presence of an [M+2]⁺ peak at m/z 200, with an intensity approximately one-third of the [M]⁺ peak. miamioh.edu This 3:1 isotopic pattern is characteristic of compounds containing a single chlorine atom.

The fragmentation of the molecular ion provides further structural evidence. libretexts.org Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. wisc.edudocbrown.info Aldehydes can lose a hydrogen radical or the formyl group. libretexts.org

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 198/200 | [C₉H₇ClO₃]⁺ | (Molecular Ion) |

| 169/171 | [C₈H₄ClO₃]⁺ | -CHO (Formyl radical) |

| 167/169 | [C₈H₄ClO₂]⁺ | -OCH₃ (Methoxy radical) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence, position, and intensity of absorption bands in the spectra correspond to specific functional groups and bonds within the molecule.

For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups. The ester C=O stretch typically appears at a higher frequency than the aldehyde C=O stretch. The spectrum would also show characteristic peaks for C-O stretching, aromatic C=C stretching, and C-Cl stretching. researchgate.net

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak |

| Aromatic | C-H Stretch | ~3000 - 3100 | Medium |

| Ester | C=O Stretch | ~1720 - 1740 | Strong |

| Aldehyde | C=O Stretch | ~1700 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium-Strong |

| Ester | C-O Stretch | ~1250 - 1300 | Strong |

Chromatographic Techniques (HPLC, GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile compound. Using a reverse-phase column, this compound would elute as a single sharp peak if pure. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. nih.govresearchgate.net this compound can be analyzed by GC-MS to confirm its identity in a reaction mixture, with the resulting mass spectrum serving as a definitive fingerprint. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique that interfaces HPLC with mass spectrometry. It is particularly useful for analyzing reaction progress and identifying byproducts, as it does not require the analyte to be volatile. rsc.orgmdpi.com The use of high-purity solvents and reagents is critical to avoid the formation of adducts and background noise that can complicate the mass spectra. lcms.czmerckmillipore.com

Summary of Chromatographic Applications

| Technique | Primary Application | Expected Outcome |

|---|---|---|

| HPLC | Purity Assessment | A single major peak with a specific retention time. |

| GC-MS | Identification in Mixtures | Separation from other components followed by a mass spectrum matching the expected fragmentation pattern. |

| LC-MS | Analysis of Transformations | Detection of the parent compound, intermediates, and products in a reaction solution. |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a crystal structure analysis would confirm the planarity of the benzene ring and reveal the exact orientation of the chloro, formyl, and methyl ester substituents relative to the ring and to each other. Furthermore, it would provide insight into the intermolecular forces, such as halogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. This level of detail is unattainable by other spectroscopic methods and represents the gold standard for structural proof. researchgate.net

Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-Cl, C-C). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles describing the rotation around bonds, defining the conformation of the substituents. |

| Intermolecular Interactions | The nature and distances of non-covalent forces holding the crystal lattice together. |

Computational and Theoretical Investigations of Methyl 3 Chloro 5 Formylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules like methyl 3-chloro-5-formylbenzoate. These methods provide insights into the molecule's geometry, stability, and reactivity.

DFT studies on related substituted benzaldehydes and benzoates typically utilize functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov For this compound, such calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Key parameters obtained from these calculations would include bond lengths, bond angles, and dihedral angles. For instance, the presence of the electron-withdrawing chloro and formyl groups on the benzene (B151609) ring is expected to influence the aromatic system's electron distribution and the bond lengths within the ring. The planarity of the benzene ring and the orientation of the ester and aldehyde groups would also be determined.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the formyl and ester groups would be expected to be regions of high electron density (negative potential), while the hydrogen atom of the formyl group and the carbon atoms attached to the electronegative atoms would exhibit positive potential.

A hypothetical table of DFT-calculated parameters for this compound, based on typical values for similar molecules, is presented below.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O bond length (formyl) | ~1.21 Å |

| C=O bond length (ester) | ~1.22 Å |

| C-Cl bond length | ~1.74 Å |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -2.0 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for screening potential drug candidates. While there is no specific molecular docking research on this compound in the available literature, studies on derivatives of similar chemical scaffolds highlight how such investigations would be conducted.

Derivatives of this compound could be designed and then docked into the active sites of various biological targets to assess their potential as inhibitors or modulators. For example, derivatives of benzoic acid have been studied as inhibitors of enzymes like carbonic anhydrase. researchgate.net The process involves preparing the 3D structure of the ligand and the target protein. A docking algorithm then systematically samples different conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding affinity.

The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A more negative score indicates a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site, are analyzed to understand the basis of binding.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation would model the behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the complex. nih.gov

Table 2: Hypothetical Molecular Docking Results for a Derivative of this compound Against a Generic Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | LYS78, GLU95, LEU130 |

| Derivative B | -7.9 | ASP145, PHE146 |

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This information is crucial for understanding reaction mechanisms and optimizing synthetic routes.

For this compound, theoretical methods could be used to explore various reactions, such as nucleophilic addition to the formyl group or nucleophilic substitution on the aromatic ring. Quantum chemical methods, like DFT, can be used to map the potential energy surface of a reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the feasibility of a reaction pathway. A lower activation energy corresponds to a faster reaction rate. Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can be employed to systematically search for reaction pathways without prior assumptions about the mechanism. rsc.orgresearchgate.net

For instance, the reduction of the formyl group or the hydrolysis of the ester group could be modeled. The calculations would reveal the step-by-step mechanism, including the structures of the transition states and the energy barriers for each step.

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic addition of HCN to the formyl group | DFT (B3LYP/6-31G(d)) | 12.5 |

| Basic hydrolysis of the ester group | DFT (B3LYP/6-31G(d)) | 18.2 |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary sources of conformational flexibility are the rotation of the ester and formyl groups relative to the benzene ring.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. The potential energy surface can be scanned by rotating the relevant dihedral angles (e.g., the C-C-C=O angle of the formyl group and the C-C-O-C angle of the ester group) and calculating the energy at each step. This results in a potential energy profile that shows the energy as a function of the dihedral angle.

The most stable conformers correspond to the minima on this profile. The energy differences between various conformers and the rotational energy barriers can be calculated. These computational results can be validated by comparison with experimental data from techniques like NMR spectroscopy. nih.govum.es For example, calculated NMR chemical shifts for different conformers can be averaged based on their Boltzmann populations and compared to the experimental spectrum.

For this compound, it is expected that the most stable conformation would have the formyl and ester groups oriented to minimize steric hindrance with each other and with the adjacent chloro group.

Table 4: Predicted Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Formyl) | Dihedral Angle (Ester) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0° | 0° | 0.00 |

| 2 | 180° | 0° | 1.5 |

| 3 | 0° | 180° | 2.1 |

Future Research Directions and Challenges in Methyl 3 Chloro 5 Formylbenzoate Chemistry

Development of Novel and Efficient Synthetic Routes

The current synthetic routes to Methyl 3-chloro-5-formylbenzoate often involve multi-step processes that can be inefficient and generate significant waste. A primary challenge and a key area for future research is the development of more direct, atom-economical, and cost-effective synthetic methods.

One promising approach involves the direct C-H functionalization of readily available precursors. For instance, developing a selective one-pot chlorination and formylation of methyl benzoate (B1203000) would represent a significant advancement over existing methods. Additionally, exploring novel catalytic systems, such as those based on earth-abundant metals, could lead to more sustainable and economical syntheses.

A comparison of a known synthetic route for a similar compound, methyl 3-chloro-4-formylbenzoate, with potential future strategies for this compound highlights the opportunities for improvement.

Table 1: Comparison of Synthetic Routes

| Aspect | Current Route (Analogous Compound) chemicalbook.com | Potential Future Route |

|---|---|---|

| Starting Material | 4-bromo-2-chlorobenzaldehyde | Methyl benzoate |

| Key Transformation | Palladium-catalyzed carbonylation | Direct C-H chlorination and formylation |

| Number of Steps | Multi-step | Potentially one-pot |

| Reagents | Palladium catalyst, triethylamine, carbon monoxide | Novel catalyst, simpler reagents |

| Yield | 80% chemicalbook.com | Aim for >90% |

| Sustainability | Use of heavy metal catalyst, generation of byproducts | Use of greener catalysts, improved atom economy |

Exploration of Unprecedented Chemical Transformations

The reactivity of this compound is largely dictated by its three functional groups. The aldehyde can undergo a variety of reactions including oxidation, reduction, and condensation. The ester group can be hydrolyzed or transesterified, and the chloro substituent can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

Future research should focus on exploring unprecedented chemical transformations that leverage the interplay between these functional groups. For example, intramolecular reactions that simultaneously involve the formyl and chloro groups could lead to the synthesis of novel heterocyclic scaffolds. The development of chemoselective reactions that target one functional group while leaving the others intact is another critical area of investigation. This would enable the sequential modification of the molecule and the construction of highly complex and diverse derivatives.

Discovery of New Therapeutic Applications for its Derivatives

Derivatives of halogenated benzoic acids and benzaldehydes have shown a wide range of biological activities. While specific therapeutic applications of this compound derivatives are not yet extensively documented, the structural motifs it can generate are present in many biologically active compounds. For instance, benzoxazole (B165842) derivatives are known to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov Similarly, azetidinones, which can be synthesized from aldehyde precursors, are a core component of many antibiotics. mdpi.com

Future research should systematically explore the synthesis of libraries of compounds derived from this compound and screen them for a wide range of biological activities. This could lead to the discovery of new lead compounds for drug development in areas such as oncology, infectious diseases, and neurodegenerative disorders. The structural diversity that can be achieved from this starting material makes it a highly attractive platform for medicinal chemistry research.

Table 2: Potential Therapeutic Areas for Derivatives of this compound

| Compound Class | Potential Therapeutic Application | Rationale |

|---|---|---|

| Benzoxazoles | Antibacterial, Antifungal, Anticancer nih.gov | The benzoxazole core is a known pharmacophore. nih.gov |

| Azetidinones | Antibacterial mdpi.com | The β-lactam ring is a key feature of many antibiotics. mdpi.com |

| Pyrroles | Protease Inhibition sigmaaldrich.com | Derivatives of similar formylbenzoates have shown this activity. sigmaaldrich.com |

| Spiropyrans | Molecular Switches, Photosensitizers mdpi.com | The core structure can be incorporated into photoactive molecules. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. These technologies can be applied to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

For this compound, AI and ML could be used to:

Predict the reactivity of its different functional groups under various conditions, aiding in the design of selective transformations.

Optimize the synthesis of the compound itself and its derivatives by exploring a vast parameter space of catalysts, solvents, and temperatures to maximize yield and minimize byproducts.

Design novel derivatives with desired therapeutic properties by using quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized.

The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and development.

Environmental Sustainability and Circular Economy Principles in its Production and Use

The chemical industry is under increasing pressure to adopt more sustainable practices. For a building block like this compound, this presents both challenges and opportunities.

Future research should focus on developing "green" synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents and catalysts, and minimize energy consumption. For example, exploring biocatalytic methods for the synthesis of this compound could offer a highly sustainable alternative to traditional chemical synthesis.

Furthermore, the principles of a circular economy should be considered. This includes designing processes where byproducts can be repurposed or recycled, and developing methods for the recovery and reuse of catalysts. Investigating the potential for this compound to be derived from biomass would be a significant step towards a more circular and sustainable chemical industry. Research into green synthesis methods for similar compounds, such as the synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate using a green method, provides a template for future work in this area. researchgate.net

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound as a valuable and versatile tool in organic synthesis and medicinal chemistry.

Q & A

Advanced Research Question

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays.

- Receptor Binding Studies : Radiolabeled analogs or surface plasmon resonance (SPR) to measure binding affinities.

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.

Comparative analysis with halogenated analogs (e.g., fluoro or bromo derivatives) can isolate substituent effects on bioactivity .

How can researchers resolve contradictory data in reported physicochemical properties of this compound?

Advanced Research Question

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. Solutions include:

- Thermogravimetric Analysis (TGA) : Verify thermal stability and decomposition profiles.

- X-ray Crystallography : Resolve structural ambiguities (e.g., Cambridge Crystallographic Data Centre protocols).

- HPLC-PDA : Quantify purity and identify co-eluting impurities .

What are the critical intermediates and purification challenges in multi-step syntheses involving this compound?

Advanced Research Question

Key intermediates include:

- 3-Chloro-5-formylbenzoic acid : Requires acid-sensitive protection (e.g., tert-butyl esters) during esterification.

- Halogenated precursors : Bromo or iodo derivatives for cross-coupling reactions (Suzuki-Miyaura).

Purification challenges involve separating polar byproducts (e.g., hydroxylated derivatives) via preparative HPLC or fractional crystallization .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps : Identify electrophilic (formyl) and nucleophilic (ester carbonyl oxygen) sites.

- Transition-State Energies : Optimize reaction pathways for nucleophilic aromatic substitution.

Benchmarking against experimental data (e.g., kinetic studies) validates accuracy .

What methodologies are recommended for studying the stability of this compound under varying storage conditions?

Basic Research Question

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis).

- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolysis to carboxylic acid).

- Karl Fischer Titration : Quantify water content in solid-state samples .

How can researchers achieve regioselective functionalization of this compound to synthesize derivatives?

Advanced Research Question

- Directed Ortho-Metalation : Use strong bases (LDA) to deprotonate positions adjacent to electron-withdrawing groups (formyl/ester).

- Protecting Groups : Temporarily mask the formyl group (e.g., acetal formation) to direct reactions to the chloro-substituted ring .

How do structural modifications in analogs (e.g., Methyl 3-cyano-5-fluorobenzoate) affect physicochemical and biological properties compared to this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.